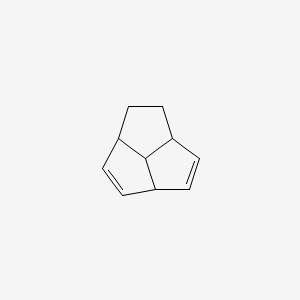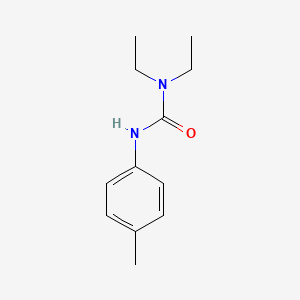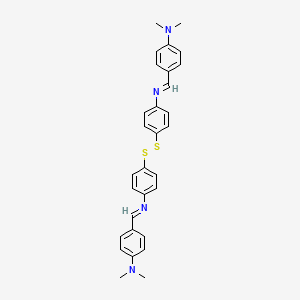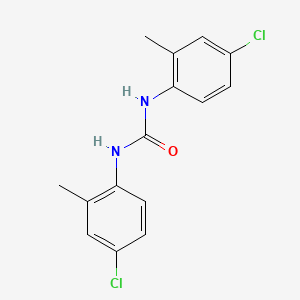![molecular formula C15H19ClF3NO B11952422 N-[2-chloro-5-(trifluoromethyl)phenyl]octanamide CAS No. 4456-59-1](/img/structure/B11952422.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]octanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-chloro-5-(trifluoromethyl)phenyl]octanamide is an organic compound with the molecular formula C15H19ClF3NO It is characterized by the presence of a chlorinated phenyl ring substituted with a trifluoromethyl group and an octanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]octanamide typically involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with octanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[2-chloro-5-(trifluoromethyl)phenyl]octanamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products Formed
Substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of oxidized phenyl derivatives.
Reduction: Formation of reduced phenyl derivatives.
Hydrolysis: Formation of octanoic acid and 2-chloro-5-(trifluoromethyl)aniline.
Scientific Research Applications
N-[2-chloro-5-(trifluoromethyl)phenyl]octanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]octanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .
Comparison with Similar Compounds
Similar Compounds
- N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide
- N-(2-chloro-5-(trifluoromethyl)phenyl)glutarimide
- N-(2-chloro-5-(trifluoromethyl)phenyl)-2-thiophenesulfonamide
Uniqueness
N-[2-chloro-5-(trifluoromethyl)phenyl]octanamide is unique due to its specific substitution pattern and the presence of an octanamide chain. This structural feature imparts distinct chemical and biological properties, differentiating it from other similar compounds .
Properties
CAS No. |
4456-59-1 |
|---|---|
Molecular Formula |
C15H19ClF3NO |
Molecular Weight |
321.76 g/mol |
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]octanamide |
InChI |
InChI=1S/C15H19ClF3NO/c1-2-3-4-5-6-7-14(21)20-13-10-11(15(17,18)19)8-9-12(13)16/h8-10H,2-7H2,1H3,(H,20,21) |
InChI Key |
DCCPZTFQVSVVJP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)NC1=C(C=CC(=C1)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


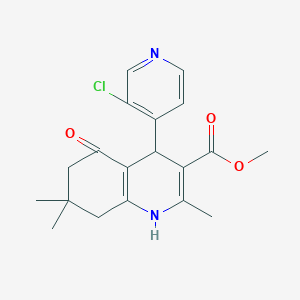
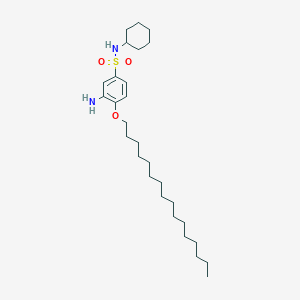

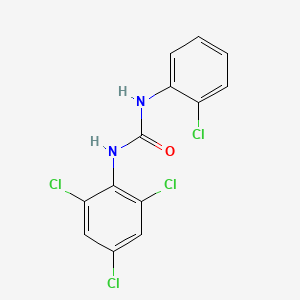
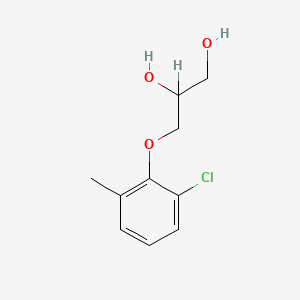
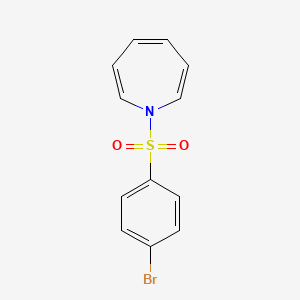
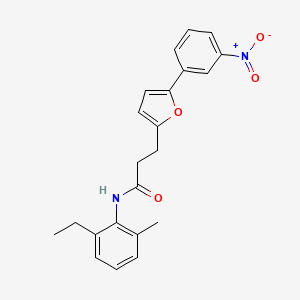

![Ethyl 6-oxospiro[2.4]heptane-5-carboxylate](/img/structure/B11952391.png)
